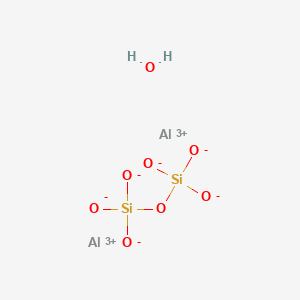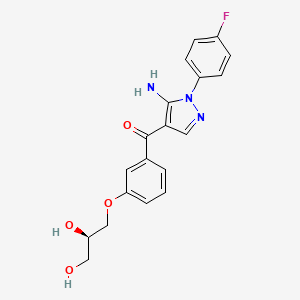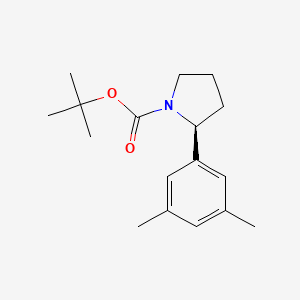
Aluminum(III) disilicate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum(III) disilicate hydrate is a chemical compound composed of aluminum, silicon, oxygen, and hydrogen. It is a type of hydrated silicate mineral that is often found in natural environments. This compound is known for its unique properties, including its ability to form complex structures and its stability under various conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate hydrate can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, aluminum salts and silicate sources are reacted under high temperature and pressure conditions in an aqueous solution. The reaction typically involves the use of aluminum chloride or aluminum sulfate and sodium silicate as starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis. The process begins with the preparation of a precursor solution containing aluminum and silicate sources. This solution is then subjected to high temperature and pressure in a reactor vessel. The resulting product is filtered, washed, and dried to obtain the final compound. The industrial process is designed to be efficient and cost-effective, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum(III) disilicate hydrate undergoes various chemical reactions, including hydrolysis, dehydration, and complexation. It can also participate in ion-exchange reactions due to the presence of aluminum ions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and complexing agents. For example, hydrolysis reactions can be carried out using water or dilute acids, while dehydration reactions may require heating. Complexation reactions often involve the use of ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, hydrolysis can lead to the formation of aluminum hydroxide and silicic acid, while dehydration may result in the formation of anhydrous aluminum silicate.
Wissenschaftliche Forschungsanwendungen
Aluminum(III) disilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and as a precursor for the synthesis of other silicate-based materials. In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering. In industry, this compound is used in the production of ceramics, glass, and other advanced materials. Its unique properties make it a valuable compound for various research and industrial applications.
Wirkmechanismus
The mechanism of action of aluminum(III) disilicate hydrate involves its ability to interact with other molecules and ions. The aluminum ions in the compound can form coordination complexes with various ligands, while the silicate framework provides structural stability. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The molecular targets and pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aluminum(III) disilicate hydrate can be compared with other similar compounds, such as aluminum silicate and aluminum hydroxide While all these compounds contain aluminum, they differ in their chemical composition and properties For example, aluminum silicate is an anhydrous compound, while this compound contains water molecules in its structure Aluminum hydroxide, on the other hand, is a hydroxide rather than a silicate
List of Similar Compounds:- Aluminum silicate
- Aluminum hydroxide
- Sodium aluminum silicate
- Potassium aluminum silicate
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Eigenschaften
Molekularformel |
Al2H2O8Si2 |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
dialuminum;trioxido(trioxidosilyloxy)silane;hydrate |
InChI |
InChI=1S/2Al.O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;;1H2/q2*+3;-6; |
InChI-Schlüssel |
FORVJUJLPOPWJB-UHFFFAOYSA-N |
Kanonische SMILES |
O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)




![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)


